

Spectroscopic Analysis of 1- Phenylcyclobutylamine: A Technical Guide

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Compound of Interest

Compound Name: **1-Phenylcyclobutylamine**

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-Phenylcyclobutylamine**, a compound of interest in medicinal chemistry and pharmacology. While specific experimental spectra for this compound are not readily available in public databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **1-Phenylcyclobutylamine** based on its structural features and typical values for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 2.40 - 2.60	Multiplet	2H	Cyclobutane protons (α to phenyl)
~ 1.80 - 2.00	Multiplet	2H	Cyclobutane protons (β to phenyl, geminal to other β)
~ 1.60 - 1.80	Multiplet	2H	Cyclobutane protons (β to phenyl)
~ 1.50	Singlet (broad)	2H	Amine protons (-NH ₂)

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 145	Quaternary aromatic carbon (C-phenyl)
~ 128	Aromatic CH
~ 127	Aromatic CH
~ 126	Aromatic CH
~ 60	Quaternary cyclobutane carbon (C-NH ₂)
~ 35	Cyclobutane CH ₂ (α to phenyl)
~ 18	Cyclobutane CH ₂ (β to phenyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400 - 3250	Medium, sharp (doublet for primary amine)	N-H stretch (amine)[1]
3100 - 3000	Medium	Aromatic C-H stretch[2]
2950 - 2850	Medium to Strong	Aliphatic C-H stretch (cyclobutane)[3]
1600, 1475	Medium to Weak	C=C stretch (aromatic ring)[4]
1650 - 1550	Medium	N-H bend (amine)[5]
770 - 730 & 720 - 680	Strong	C-H out-of-plane bend (monosubstituted benzene)[6]

Mass Spectrometry (MS)

The mass spectrum of an amine like **1-Phenylcyclobutylamine** will exhibit an odd molecular weight due to the presence of a nitrogen atom.[7]

m/z Ratio	Fragmentation Pathway
147	Molecular ion [M] ⁺
146	[M-H] ⁺
118	Loss of ethylene from the cyclobutane ring
91	Tropylium ion [C ₇ H ₇] ⁺
77	Phenyl cation [C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of **1-Phenylcyclobutylamine**.

Methodology:

- Sample Preparation:
 - For a ^1H NMR spectrum, dissolve 5-25 mg of **1-Phenylcyclobutylamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[\[8\]](#)
 - For a ^{13}C NMR spectrum, a more concentrated sample of 50-100 mg is typically required.[\[8\]](#)
 - The sample should be dissolved in a clean, dry NMR tube.
 - Ensure the sample is free of any solid particles by filtering it through a pipette with a small plug of glass wool if necessary.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[8\]](#)
- Instrumental Analysis:
 - Place the NMR tube into the spectrometer's probe.
 - The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called "shimming".
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - For the ^{13}C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Phenylcyclobutylamine**.[\[9\]](#)

Methodology:

- Sample Preparation (Thin Film Method for Solids):
 - Dissolve a small amount (a few milligrams) of **1-Phenylcyclobutylamine** in a volatile solvent like methylene chloride.[10]
 - Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]
- Instrumental Analysis:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
 - The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Phenylcyclobutylamine**.

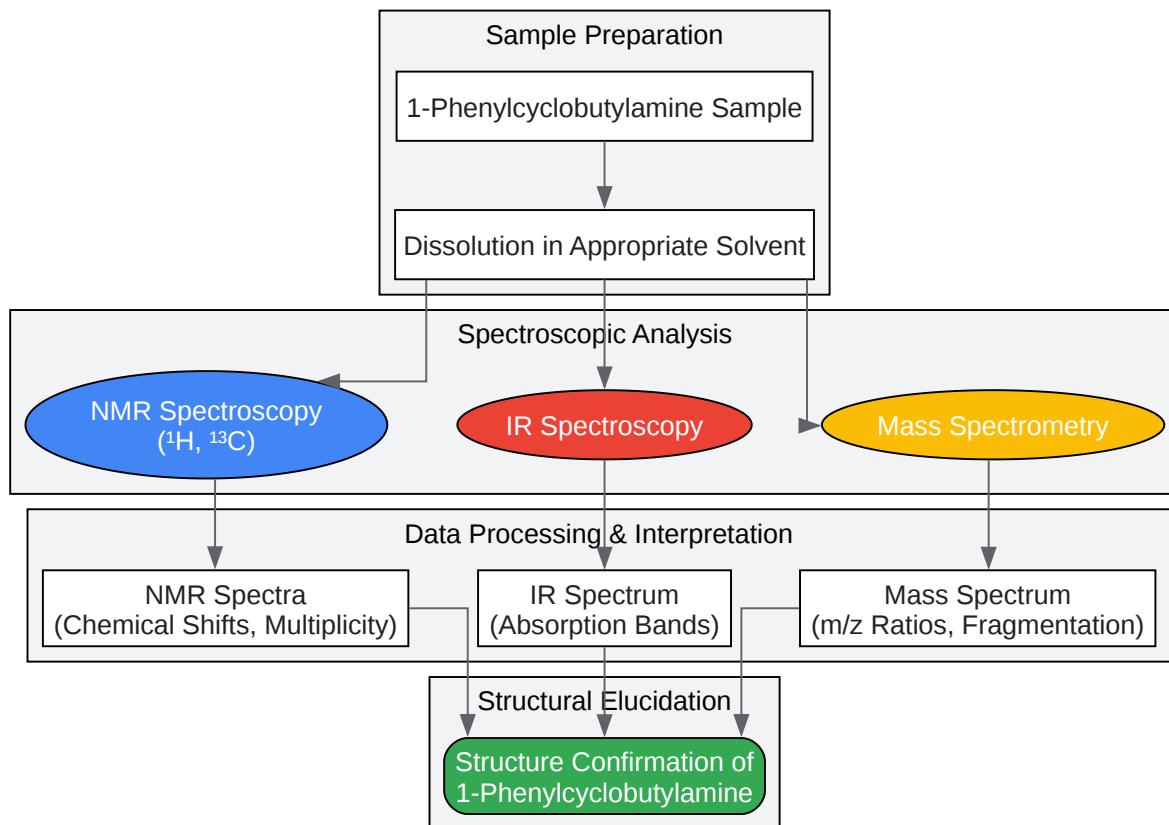
Methodology:

- Sample Preparation (for Electrospray Ionization - ESI):
 - Dissolve a small amount of the sample in an organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]
 - Further dilute this solution to a final concentration of about 10-100 micrograms per mL.[11]
 - The solution must be free of any particulate matter and inorganic salts.[11]
- Instrumental Analysis:

- The sample solution is introduced into the mass spectrometer.
- In the ion source (e.g., ESI), the molecules are ionized.
- The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating a mass spectrum. The presence of nitrogen in an amine can be identified by its odd molecular weight.[\[7\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Phenylcyclobutylamine**.



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Caption: General workflow for the spectroscopic analysis of **1-Phenylcyclobutylamine**.

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